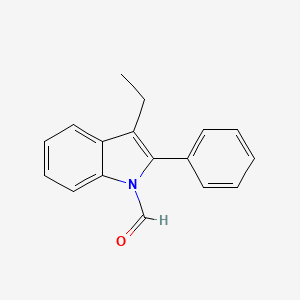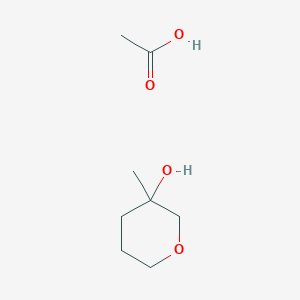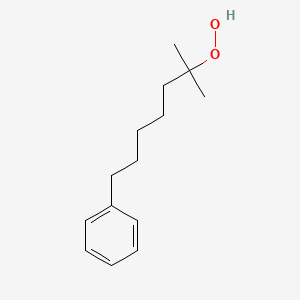![molecular formula C15H18OS B14423151 4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one CAS No. 81842-20-8](/img/structure/B14423151.png)
4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Phenylsulfanyl)propyl]cyclohex-3-en-1-one is an organic compound with the molecular formula C15H20OS It is characterized by a cyclohexene ring substituted with a phenylsulfanylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Phenylsulfanyl)propyl]cyclohex-3-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohex-3-en-1-one and 3-(phenylsulfanyl)propyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Procedure: The cyclohex-3-en-1-one is reacted with 3-(phenylsulfanyl)propyl bromide under reflux conditions for several hours. The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Phenylsulfanyl)propyl]cyclohex-3-en-1-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the cyclohexene ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired substitution
Major Products
Oxidation: 4-[3-(Phenylsulfonyl)propyl]cyclohex-3-en-1-one
Reduction: 4-[3-(Phenylsulfanyl)propyl]cyclohex-3-en-1-ol
Substitution: Products vary based on the nucleophile used
Aplicaciones Científicas De Investigación
4-[3-(Phenylsulfanyl)propyl]cyclohex-3-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[3-(Phenylsulfanyl)propyl]cyclohex-3-en-1-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-[3-(Phenylsulfanyl)propyl]cyclohex-3-en-1-ol: Similar structure but with an alcohol group instead of a ketone.
4-[3-(Phenylsulfonyl)propyl]cyclohex-3-en-1-one: Similar structure but with a sulfone group instead of a sulfanyl group.
Uniqueness
4-[3-(Phenylsulfanyl)propyl]cyclohex-3-en-1-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
81842-20-8 |
|---|---|
Fórmula molecular |
C15H18OS |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
4-(3-phenylsulfanylpropyl)cyclohex-3-en-1-one |
InChI |
InChI=1S/C15H18OS/c16-14-10-8-13(9-11-14)5-4-12-17-15-6-2-1-3-7-15/h1-3,6-8H,4-5,9-12H2 |
Clave InChI |
GFVPHOBQKQXWAQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CCC1=O)CCCSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate](/img/structure/B14423068.png)
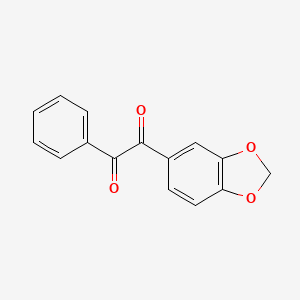
![Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate](/img/structure/B14423097.png)
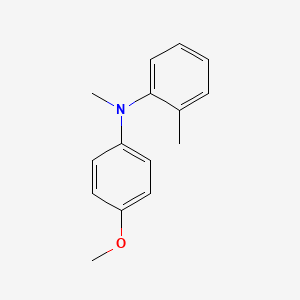
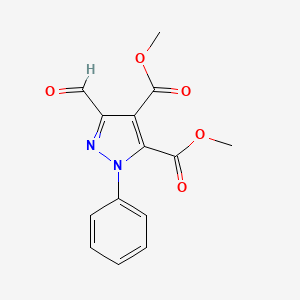

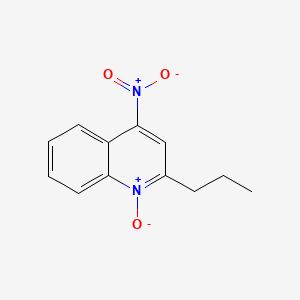
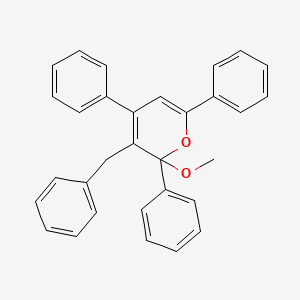
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
